

# Technical Monograph: 3-(3-Chloro-4-methylphenyl)piperidine

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## Compound of Interest

Compound Name: 3-(3-Chloro-4-methylphenyl)piperidine

Cat. No.: B13531470

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Identity, Synthesis, and Pharmacological Context

## Executive Summary: The CAS Identifier & Isomerism

In the domain of medicinal chemistry, precise structural identification is paramount. A common point of confusion arises between the 1-substituted and 3-substituted isomers of arylpiperidines.

- Target Molecule: **3-(3-Chloro-4-methylphenyl)piperidine**
  - Status: This specific isomer is a non-catalogued research intermediate. It does not currently possess a publicly indexed CAS number in standard open chemical registries (e.g., CAS Common Chemistry, PubChem). It is typically generated in situ or via custom synthesis as a pharmacophore scaffold.
- Common Reference Standard: **1-(3-Chloro-4-methylphenyl)piperidine**
  - CAS Number: 1000339-31-0

- Distinction: This commercially available isomer features the aryl group attached to the nitrogen atom (N-substituted). Researchers seeking the carbon-substituted (C3) scaffold for dopamine/serotonin transporter modulation must distinguish this from the target molecule.

Guidance: If your research requires the 3-substituted scaffold (structurally related to Preclamol or Niraparib), do not use CAS 1000339-31-0. Instead, refer to the synthetic protocols detailed in Section 3.

## Chemical Identity & Properties

| Property          | Data (Predicted/Analogous)  |
|-------------------|---|
| Systematic Name   | 3-(3-Chloro-4-methylphenyl)piperidine   |
| Molecular Formula | C <sub>12</sub> H <sub>16</sub> ClN   |
| Molecular Weight  | 209.72 g/mol  |
| Monoisotopic Mass | 209.097 g/mol   |
| Chirality         | Contains one chiral center at C3. <sup>[1]</sup> Exists as (3R) and (3S) enantiomers. |
| SMILES            | <chem>Cc1ccc(cc1Cl)C2CCNC2</chem>   |
| LogP (Predicted)  | ~3.2 (Lipophilic, CNS penetrant)  |
| pKa (Predicted)   | ~10.5 (Secondary amine)   |

## Synthetic Pathway: The "Suzuki-Reduction" Protocol

As the 3-isomer is not a standard catalog item, its acquisition requires synthesis. The most robust, self-validating route employs a Suzuki-Miyaura cross-coupling followed by a chemoselective hydrogenation.

### Step 1: Suzuki-Miyaura Coupling

Objective: Construct the biaryl carbon framework.

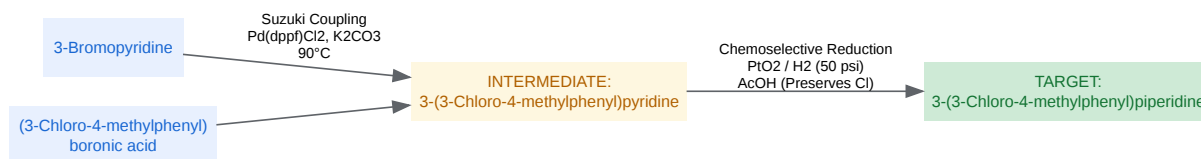
- Reactants: 3-Bromopyridine + (3-Chloro-4-methylphenyl)boronic acid.
- Catalyst: Pd(dppf)Cl<sub>2</sub>·DCM (5 mol%).
- Base/Solvent: K<sub>2</sub>CO<sub>3</sub> (2M aq) / 1,4-Dioxane.
- Conditions: 90°C, 12 hours, Inert Atmosphere (N<sub>2</sub>).
- Mechanism: The electron-deficient pyridine ring undergoes oxidative addition/reductive elimination with the aryl boronic acid to form 3-(3-Chloro-4-methylphenyl)pyridine.

## Step 2: Chemoselective Hydrogenation (Critical)

Objective: Reduce the pyridine ring to piperidine without dechlorinating the aryl ring.

- Challenge: Standard Pd/C hydrogenation often causes hydrogenolysis of aryl chlorides (dechlorination).
- Protocol:
  - Dissolve the pyridine intermediate in Glacial Acetic Acid.
  - Add Platinum Oxide (PtO<sub>2</sub>) (Adams' Catalyst) or Rhodium on Carbon (Rh/C) (5 wt%).
  - Hydrogenate at 50–60 psi H<sub>2</sub> at Room Temperature.
  - Validation: Monitor via LC-MS. The disappearance of the aromatic pyridine peaks in NMR ( $\delta$  7.0–9.0 ppm) and appearance of aliphatic multiplets ( $\delta$  1.5–3.5 ppm) confirms reduction. Retention of the Cl isotope pattern (3:1 ratio of M:M+2) in MS confirms the halogen is intact.

## Workflow Visualization



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Caption: Figure 1. Two-step synthetic route utilizing chemoselective hydrogenation to preserve the aryl-chloride motif.

## Pharmacological Profile & Significance

The 3-arylpiperidine scaffold is a "privileged structure" in neuropharmacology, distinct from its 1-substituted counterparts.

## Structure-Activity Relationship (SAR)

- 3-Arylpiperidines (Target):
  - Mechanism: Often act as monoamine transporter modulators (DAT/NET/SERT) or NMDA receptor antagonists.
  - Key Analogs: Structurally homologous to 3-PPP (Preclamol) (Dopamine autoreceptor agonist) and Niraparib (PARP inhibitor core).
  - Stereochemistry: The (3S) and (3R) enantiomers often exhibit divergent biological activities (e.g., stimulant vs. sedative effects).
- 1-Arylpiperidines (Reference CAS 1000339-31-0):
  - Mechanism: Frequently associated with Sigma-1 receptor binding or used as linkers in PROTACs (Protein Degraders).
  - Bioactivity: Generally lack the specific monoamine modulation profile of the 3-isomers.

## Analytical Characterization (NMR Expectations)

To validate the synthesis of the 3-isomer versus the 1-isomer:

- <sup>1</sup>H NMR (3-isomer): Look for a distinctive benzylic methine quintet/multiplet at  $\delta$  ~2.6–2.8 ppm (the H at C3 position).
- <sup>1</sup>H NMR (1-isomer): The aromatic protons will show an ortho-coupling pattern relative to the nitrogen attachment, and the aliphatic region will lack the C3 benzylic proton signal.

## References

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